4-Boc-Aminopiperidine

Beschreibung

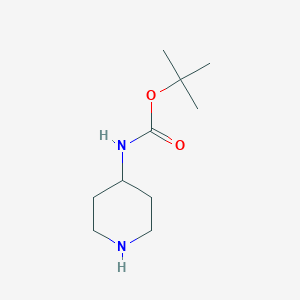

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-piperidin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXZPVPIDOJLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352356 | |

| Record name | tert-Butyl piperidin-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73874-95-0 | |

| Record name | 4-(tert-Butoxycarbonylamino)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73874-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl piperidin-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Boc-Aminopiperidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Boc-aminopiperidine (tert-butyl piperidin-4-ylcarbamate). This versatile building block is of significant interest in medicinal chemistry, particularly in the development of therapeutics targeting chemokine and cannabinoid receptors. This document includes detailed experimental protocols and visual representations of key chemical and biological processes.

Core Chemical Properties and Structure

This compound is a white to off-white crystalline powder.[1] Its chemical structure features a piperidine (B6355638) ring with an amino group at the 4-position, which is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for its utility in multi-step organic syntheses, as it allows for selective reactions at other positions of the molecule before its removal under acidic conditions.

Structural Information

| Identifier | Value |

| IUPAC Name | tert-butyl N-piperidin-4-ylcarbamate[2] |

| Synonyms | 4-(tert-Butoxycarbonylamino)piperidine, 4-N-Boc-aminopiperidine, tert-butyl 4-aminopiperidine-1-carboxylate[1][3][4] |

| CAS Number | 73874-95-0[1][2][4][5][6][7][8][9] |

| Molecular Formula | C₁₀H₂₀N₂O₂[1][2][4][5][7] |

| SMILES | CC(C)(C)OC(=O)NC1CCNCC1[2][5] |

| InChI Key | CKXZPVPIDOJLLM-UHFFFAOYSA-N[2][5] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 200.28 g/mol | [1][2][3][4][5][7] |

| Melting Point | 162-166 °C | [1][5][10][11][12] |

| Boiling Point | 80 °C at 0.05 mmHg | [1][11] |

| Density | 1.02 g/cm³ | [1][10] |

| Solubility | Soluble in methanol (B129727) and chloroform.[1][13] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the debenzylation of a protected precursor, N-benzyl-4-(N-Boc-amino)piperidine, via catalytic hydrogenation.

Reaction Scheme:

Materials:

-

N-benzyl-4-(N-Boc-amino)piperidine

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable reaction vessel, dissolve N-benzyl-4-(N-Boc-amino)piperidine (e.g., 3.80 g, 13.1 mmol) in methanol (e.g., 26 mL).[1]

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or a hydrogenation apparatus) at room temperature for 12 hours.[1]

-

Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.[1]

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude product.[1]

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica (B1680970) gel (100-200 mesh)

-

Solvent system (e.g., Dichloromethane (B109758)/Methanol or Ethyl acetate/Hexane with triethylamine)

Procedure:

-

Prepare a silica gel slurry in the chosen non-polar solvent and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. A common starting eluent is a mixture of dichloromethane and methanol (e.g., 98:2), with the polarity increased by gradually increasing the percentage of methanol.[14] To prevent peak tailing due to the basic nature of the amine, a small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent.[14]

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and concentrate them under reduced pressure to yield purified this compound as a white solid.[1] A typical yield for this process is high, often around 99%.[1]

Analytical Characterization

¹H NMR Spectroscopy:

-

Solvent: CDCl₃ or CD₃OD

-

Expected Chemical Shifts (δ):

¹³C NMR Spectroscopy:

-

Solvent: CDCl₃

-

Expected Chemical Shifts (δ):

-

~28.4 ppm (-C(CH₃)₃)

-

~32.0 ppm (piperidine C3, C5)

-

~44.0 ppm (piperidine C2, C6)

-

~48.0 ppm (piperidine C4)

-

~79.5 ppm (-C(CH₃)₃)

-

~155.0 ppm (C=O)

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: KBr pellet or ATR

-

Expected Absorption Bands (cm⁻¹):

-

~3350 cm⁻¹ (N-H stretch)

-

~2970 cm⁻¹ (C-H stretch, aliphatic)

-

~1680 cm⁻¹ (C=O stretch, carbamate)

-

~1520 cm⁻¹ (N-H bend)

-

~1170 cm⁻¹ (C-O stretch)

-

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active compounds.[1] Its primary application lies in the construction of more complex molecules that modulate the activity of important drug targets.

Synthesis of CCR5 Receptor Antagonists for HIV Treatment

This compound is utilized in the synthesis of piperidine-4-carboxamide derivatives that act as potent antagonists of the C-C chemokine receptor type 5 (CCR5).[3][15] CCR5 is a co-receptor that the human immunodeficiency virus (HIV) uses to enter host immune cells.[16] By blocking this interaction, these antagonists can prevent viral entry and replication.

Experimental Workflow for CCR5 Antagonist Synthesis:

Mechanism of Action of CCR5 Antagonists:

HIV-1 entry into a host T-cell is a multi-step process. The viral envelope glycoprotein (B1211001) gp120 first binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, allowing it to then bind to a co-receptor, typically CCR5. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cell. CCR5 antagonists, synthesized using this compound, act as allosteric inhibitors.[17] They bind to a pocket within the transmembrane helices of the CCR5 receptor, stabilizing a conformation that is not recognized by gp120, thereby preventing viral entry.[18]

Synthesis of Cannabinoid Receptor 1 (CB1) Antagonists

This compound also serves as a precursor for the synthesis of diphenyl purine (B94841) derivatives, which have been investigated as peripherally selective cannabinoid receptor 1 (CB1) antagonists.[6][19] CB1 receptors are primarily found in the central nervous system but are also present in peripheral tissues.[6] Peripherally selective antagonists are sought after to mitigate the central nervous system-related side effects observed with non-selective CB1 antagonists.[6]

Mechanism of Action of CB1 Receptor Antagonists:

CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[6] Upon activation by endocannabinoids (e.g., anandamide, 2-AG), CB1 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways. CB1 receptor antagonists bind to the receptor but do not elicit a biological response. Instead, they block the binding of endogenous agonists, thereby inhibiting the downstream signaling cascade. Peripherally selective antagonists are designed to have physicochemical properties that limit their ability to cross the blood-brain barrier, thus confining their action to peripheral tissues.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and the strategic utility of the Boc protecting group make it an essential reagent for the development of novel therapeutics. The successful application of this compound in the synthesis of potent CCR5 and CB1 receptor antagonists highlights its importance in addressing significant unmet medical needs in virology and metabolic diseases. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 2. A peripherally selective diphenyl purine antagonist of the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine - Deakin University - Figshare [dro.deakin.edu.au]

- 5. CN107805218B - Method for preparing this compound - Google Patents [patents.google.com]

- 6. Diphenyl Purine Derivatives as Peripherally Selective Cannabinoid Receptor 1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peripherally selective diphenyl purine antagonist of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 4-(N-Boc-amino)piperidine 96 73874-95-0 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. mdpi.com [mdpi.com]

- 13. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 | springermedicine.com [springermedicine.com]

- 14. benchchem.com [benchchem.com]

- 15. scbt.com [scbt.com]

- 16. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 19. Design and synthesis of cannabinoid receptor 1 antagonists for peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 4-Boc-Aminopiperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butoxycarbonyl)aminopiperidine, commonly referred to as 4-Boc-aminopiperidine, has emerged as a critical and versatile building block in the field of medicinal chemistry. Its unique structural features, combining a piperidine (B6355638) ring with a Boc-protected amine, allow for selective and controlled chemical modifications, making it an invaluable starting material for the synthesis of a wide array of complex and biologically active molecules. The piperidine scaffold itself is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of intermediates like this compound in the development of novel therapeutics. This technical guide provides an in-depth overview of the core research applications of this compound, complete with experimental methodologies, quantitative data, and visual diagrams to illustrate key synthetic and biological pathways.

Core Applications in Research

This compound is a key intermediate in the synthesis of a diverse range of therapeutic agents. Its application spans multiple disease areas, primarily due to the favorable pharmacological properties imparted by the piperidine ring. Key research areas where this compound is extensively used include:

-

Antiviral Agents: Notably in the development of CCR5 antagonists for the treatment of HIV-1 infection and inhibitors of the Hepatitis C Virus (HCV) assembly.[1][2]

-

Oncology: As a scaffold for the synthesis of potent and selective kinase inhibitors, such as those targeting Akt (Protein Kinase B) and p38 MAP kinase, which are crucial in cancer cell signaling pathways.[3][4][5][6]

-

Neuroscience: In the creation of neurokinin-1 (NK1) receptor antagonists, which have potential applications in treating pain, inflammation, and nausea.[7]

-

Metabolic Diseases: For the development of cannabinoid receptor 1 (CB1) antagonists, which are being explored for the treatment of obesity and related metabolic disorders.

Synthesis of Bioactive Molecules: Experimental Protocols

The following sections detail the synthetic methodologies for key classes of compounds derived from this compound.

Synthesis of Piperidine-4-Carboxamide CCR5 Antagonists for HIV-1 Treatment

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of HIV-1 into host cells. Blocking this receptor is a validated therapeutic strategy. This compound derivatives are central to the synthesis of potent CCR5 antagonists like piperidine-4-carboxamides.[1][8]

General Synthetic Workflow:

A common strategy involves the N-alkylation of a substituted aniline (B41778) with a protected piperidine derivative, followed by amide coupling and deprotection.

Caption: General workflow for the synthesis of piperidine-4-carboxamide CCR5 antagonists.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of tert-butyl 4-((3-chloro-4-methylphenyl)(3-hydroxypropyl)amino)piperidine-1-carboxylate

-

To a solution of 3-chloro-4-methylaniline (B146341) (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq) and tert-butyl 4-((3-bromopropoxy)carbonyl)piperidine-1-carboxylate (1.1 eq).

-

Stir the reaction mixture at 80°C for 12 hours.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated intermediate.

Step 2: Amide Coupling

-

Dissolve the product from Step 1 (1.0 eq) and a suitable carboxylic acid (e.g., 1-acetylpiperidine-4-carboxylic acid, 1.2 eq) in dichloromethane (B109758) (DCM).

-

Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU, 1.5 eq).

-

Stir the mixture at room temperature for 4 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the Boc-protected final compound.

Step 3: Boc Deprotection

-

Dissolve the Boc-protected compound (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1).

-

Stir the solution at room temperature for 1 hour.

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the final piperidine-4-carboxamide CCR5 antagonist.

| Compound ID | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity EC50 (nM) |

| Maraviroc (Control) | 25.43 | - |

| Compound 16g | 25.73 | 73.01 |

| Compound 16i | 25.53 | 94.10 |

| TAK-220 | 3.5 | 1.1 |

Data sourced from multiple studies for comparison.[1][8][9]

Synthesis of Akt (Protein Kinase B) Inhibitors for Cancer Therapy

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. 4-Aminopiperidine (B84694) derivatives are integral to the structure of several potent and selective Akt inhibitors.[3][4][5]

Akt Signaling Pathway Overview:

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for 4-aminopiperidine-based inhibitors.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of tert-butyl 4-(4-chlorobenzamido)piperidine-1-carboxylate

-

Dissolve 4-amino-1-Boc-piperidine (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add triethylamine (B128534) (1.5 eq) and cool the mixture to 0°C.

-

Slowly add 4-chlorobenzoyl chloride (1.1 eq) dissolved in DCM.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry over magnesium sulfate, filter, and concentrate to obtain the crude product, which can be purified by crystallization or silica gel chromatography.

Step 2: Boc Deprotection

-

Dissolve the product from Step 1 in a 4 M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Step 3: N-Arylation

-

Combine the deprotected amine hydrochloride (1.0 eq) with a suitable heteroaryl chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.1 eq) in a solvent such as n-butanol.

-

Add a base, for instance, DIPEA (3.0 eq).

-

Heat the mixture at reflux for 24 hours.

-

After cooling, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the final Akt inhibitor.

| Compound ID | Akt1 IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Akt1) |

| Compound 2 | 18 | 500 | ~28 |

| Compound 21 | 22 | 300 | ~14 |

| AZD5363 | 3 | >1000 | >333 |

Data sourced from multiple studies for comparison.[5][10]

Synthesis of Hepatitis C Virus (HCV) Assembly Inhibitors

4-Aminopiperidine derivatives have been identified as potent inhibitors of the HCV life cycle, specifically targeting the assembly and release of infectious virus particles.[2]

General Synthetic Workflow:

A common synthetic route involves reductive amination of a protected 4-aminopiperidine with an appropriate aldehyde, followed by further functionalization and deprotection.

Caption: General workflow for the synthesis of 4-aminopiperidine-based HCV assembly inhibitors.

Detailed Experimental Protocol (Representative):

Step 1: Reductive Amination

-

To a solution of 4-amino-1-Boc-piperidine (1.0 eq) and an appropriate aldehyde (e.g., 2-phenylacetaldehyde, 1.2 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3, 1.5 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Step 2: Further Functionalization (e.g., Acylation)

-

Dissolve the product from Step 1 (1.0 eq) in DCM and add a base such as triethylamine (2.0 eq).

-

Add the desired acylating agent (e.g., benzoyl chloride, 1.2 eq) dropwise at 0°C.

-

Allow the reaction to proceed at room temperature for 6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Step 3: Boc Deprotection

-

Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.

-

Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Remove the solvents in vacuo to yield the final inhibitor as a TFA salt.

| Compound ID | HCV Proliferation EC50 (µM) | Cytotoxicity CC50 (µM) |

| Compound 1 | 2.57 | >20 |

| Compound 2 | 2.09 | >20 |

Data sourced from a high-throughput screening campaign.[2]

Conclusion

This compound is a cornerstone building block in contemporary drug discovery, enabling the synthesis of a multitude of structurally diverse and pharmacologically active compounds. Its strategic importance is evident in its application across various therapeutic areas, from infectious diseases to oncology. The Boc protecting group allows for precise and sequential chemical manipulations, a critical feature for the multi-step syntheses required to produce complex drug candidates. As research continues to uncover novel biological targets, the demand for versatile and high-purity intermediates like this compound will undoubtedly persist, solidifying its role in the development of next-generation therapeutics.

References

- 1. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Boc-Aminopiperidine Isomers: Synthesis, Applications, and Methodologies

Introduction

4-Boc-aminopiperidine serves as a critical building block in contemporary medicinal chemistry and drug development. Its piperidine (B6355638) scaffold is a prevalent feature in numerous FDA-approved drugs. The presence of a tert-butyloxycarbonyl (Boc) protecting group allows for controlled, regioselective reactions, making it a versatile intermediate in the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the two main isomers of this compound, detailing their chemical properties, synthetic routes, and significant applications in the development of novel therapeutics. The strategic use of these isomers facilitates the construction of a diverse range of biologically active compounds, from antiviral agents to enzyme inhibitors.

It is crucial to distinguish between the two primary isomers, which differ by the position of the Boc protecting group:

-

4-(N-Boc-amino)piperidine (CAS: 73874-95-0): The Boc group is attached to the amino substituent at the 4-position of the piperidine ring.

-

4-Amino-1-Boc-piperidine (CAS: 87120-72-7): The Boc group is attached to the nitrogen atom of the piperidine ring.

This guide will address both isomers, providing researchers, scientists, and drug development professionals with a comprehensive resource for their use.

Physicochemical Properties

The fundamental properties of the two this compound isomers are summarized below. While both share the same molecular formula and weight, their structural differences lead to distinct physical characteristics.

| Property | 4-(N-Boc-amino)piperidine | 4-Amino-1-Boc-piperidine |

| CAS Number | 73874-95-0[1][2] | 87120-72-7 |

| Molecular Formula | C₁₀H₂₀N₂O₂[1][2] | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol [1][2] | 200.28 g/mol |

| Synonyms | tert-Butyl N-(piperidin-4-yl)carbamate, 4-(tert-Butoxycarbonylamino)piperidine[3][4] | tert-Butyl 4-aminopiperidine-1-carboxylate, 1-Boc-4-aminopiperidine |

| Appearance | Off-white crystalline powder[3][4] | White crystalline powder |

| Melting Point | 162-166 °C[3][4] | 50 °C |

| Boiling Point | 80 °C at 0.05 mmHg[3][4] | 80 °C at 0.037 mmHg |

| Solubility | Soluble in Methanol (B129727) and Chloroform[3][5] | Soluble in methanol, ethanol, acetone, and chloroform.[6] |

Applications in Drug Discovery and Development

Both isomers of this compound are pivotal starting materials for a range of therapeutic agents, leveraging the versatile piperidine core.

4-(N-Boc-amino)piperidine (CAS: 73874-95-0)

This isomer is extensively used in the synthesis of antagonists for key cellular receptors.

-

CCR5 Antagonists : It is a key intermediate in the synthesis of piperidine-4-carboxamide CCR5 antagonists, which have shown potent anti-HIV-1 activity.[1][2][3] These compounds block the entry of the HIV virus into host cells.

-

Cannabinoid Receptor 1 (CB1) Antagonists : This molecule is also utilized in the preparation of diphenyl purine (B94841) derivatives that act as peripherally selective CB1 antagonists, which are explored for various therapeutic applications.[3][4]

-

Antibacterial Agents : It has been employed in the synthesis of novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II, demonstrating broad-spectrum antibacterial activity.[5]

4-Amino-1-Boc-piperidine (CAS: 87120-72-7)

The isomeric 4-Amino-1-Boc-piperidine is a cornerstone for the development of various enzyme inhibitors and antiviral compounds.

-

Sirtuin (SIRT2) Inhibitors : It serves as a starting material for N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which function as inhibitors of SIRT2, a class of enzymes implicated in cellular regulation and various diseases.

-

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) : This building block is used to synthesize piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which are potent HIV-1 NNRTIs.

-

Hepatitis C Virus (HCV) Assembly Inhibitors : Medicinal chemistry campaigns have utilized this scaffold to develop inhibitors targeting the assembly and release of infectious HCV particles.[7]

Experimental Protocols: Synthesis of this compound Isomers

Detailed methodologies for the synthesis of both isomers are presented below, providing a practical guide for laboratory preparation.

Synthesis of 4-(N-Boc-amino)piperidine (CAS: 73874-95-0)

A common method for the synthesis of 4-(N-Boc-amino)piperidine involves the debenzylation of a protected precursor via catalytic hydrogenation.[8]

Reaction: Debenzylation of tert-butyl (1-benzylpiperidin-4-yl)carbamate.

Procedure:

-

Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (3.80 g, 13.1 mmol) in 26 mL of methanol in a 100 mL reaction vessel.

-

Add a catalytic amount of 10% palladium on activated carbon (Pd/C).

-

Stir the reaction mixture under a hydrogen atmosphere for 12 hours.

-

Upon completion, filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue can be purified by silica (B1680970) gel column chromatography to yield 4-(N-Boc-amino)piperidine.

Synthesis of 4-Amino-1-Boc-piperidine (CAS: 87120-72-7)

One synthetic approach for 4-Amino-1-Boc-piperidine involves a Hofmann rearrangement of 1-Boc-4-piperidyl urea (B33335).[9]

Reaction: Hofmann rearrangement of 1-Boc-4-piperidyl urea.

Procedure:

-

In a 1 L three-necked flask, add 198-200 mL of a 40%-60% sodium hydroxide (B78521) solution.

-

While maintaining the temperature below 25 °C, slowly add 60-80 g of bromine.

-

Add 50 g of 1-Boc-4-piperidyl urea to the solution.

-

Reflux the mixture for 3-5 hours.

-

Cool the reaction to room temperature.

-

Slowly adjust the pH to 5-6 using a 10-15% solution of hydrochloric acid at 0-5 °C.

-

Extract the product with chloroform, dry the organic phase, and concentrate to a thick residue.

-

Add petroleum ether and crystallize at low temperature to obtain 4-Amino-1-Boc-piperidine as a white solid.

Application in Target-Oriented Synthesis and Signaling Pathways

The utility of this compound isomers is best illustrated by their role in the synthesis of molecules that modulate biological pathways.

CCR5 Antagonism in HIV-1 Entry Inhibition

CCR5 is a coreceptor on the surface of T-cells that is exploited by HIV-1 for entry into the host cell. Antagonists of CCR5 block this interaction, thereby preventing viral infection. 4-(N-Boc-amino)piperidine is a key component in the synthesis of such antagonists.

SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a protein deacetylase that plays a role in cell cycle regulation and has been identified as a target in oncology and neurodegenerative diseases. Inhibitors of SIRT2, synthesized from 4-Amino-1-Boc-piperidine, can modulate these pathways.

Conclusion

The two isomers of this compound are indispensable tools in modern drug discovery. Their distinct reactivity, governed by the placement of the Boc protecting group, allows for their strategic incorporation into a wide array of molecular scaffolds. This guide has provided a comprehensive overview of their properties, synthesis, and applications, highlighting their importance in the development of novel therapeutics targeting a range of diseases. For researchers and drug development professionals, a thorough understanding of these building blocks is essential for the design and synthesis of the next generation of medicines.

References

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]

- 4. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 9. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 4-Boc-Aminopiperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Boc-aminopiperidine (tert-butyl piperidin-4-ylcarbamate), a key building block in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of organic solvents. The available quantitative data is summarized in the table below for easy comparison. It is important to note that solubility is temperature-dependent, and the data presented here are based on available information, which may not always specify the exact temperature of measurement.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (g/L) | Temperature (°C) | Citation |

| Chloroform | CHCl₃ | 119.38 | 30 | Not Specified | [1][2] |

Qualitative Solubility Data

In addition to the quantitative data, several sources describe the solubility of this compound in qualitative terms. This information is valuable for initial solvent screening.

| Solvent | Observation | Citation |

| Methanol | Soluble | [3][4][5] |

| Dichloromethane | Soluble | |

| Water | Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development. The following are detailed methodologies for key experimental techniques that can be employed to quantify the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7][8]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent by evaporating the solvent and weighing the residual solute.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a constant temperature shaker. Agitate the mixture at a controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.

-

-

Evaporation and Weighing:

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L).

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, particularly for compounds that are UV-active or can be otherwise detected.[9][10][11]

Objective: To quantify the concentration of this compound in a saturated solution using a validated HPLC method with an external standard calibration curve.

Materials:

-

Saturated solution of this compound (prepared as in the gravimetric method)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)

-

High-purity this compound for standard preparation

-

Volumetric flasks and pipettes

Procedure:

-

HPLC Method Development and Validation:

-

Develop an HPLC method capable of separating this compound from any potential impurities. A common starting point would be a reversed-phase C18 column with a mobile phase of acetonitrile and water.

-

Validate the method for linearity, accuracy, precision, and specificity according to standard guidelines.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Take the filtered saturated solution of this compound and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor. The solubility is reported in g/L or other appropriate units.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound based on its solubility, a critical process in drug development and chemical synthesis.

Caption: A workflow for selecting an appropriate solvent for this compound.

References

- 1. 4-(N-Boc-amino)piperidine | CAS 73874-95-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-N-BOC-Aminopiperidine CAS#: 73874-95-0 [m.chemicalbook.com]

- 4. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 5. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scribd.com [scribd.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Boc-Aminopiperidine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the two common isomers of 4-Boc-aminopiperidine: tert-butyl 4-aminopiperidine-1-carboxylate and tert-butyl N-piperidin-4-ylcarbamate. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in research and drug development.

Isomer Differentiation

The seemingly interchangeable name "this compound" can lead to ambiguity. The position of the Boc (tert-butoxycarbonyl) protecting group significantly influences the chemical environment of the molecule and, consequently, its spectral properties.

-

tert-butyl 4-aminopiperidine-1-carboxylate (Isomer 1): In this isomer, the Boc group is attached to the piperidine (B6355638) ring's nitrogen atom.

-

tert-butyl N-piperidin-4-ylcarbamate (Isomer 2): Here, the Boc group is attached to the amino group at the 4-position of the piperidine ring.

This guide will present the spectral data for both isomers to facilitate their correct identification.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectral Data

The proton NMR spectra of the two isomers show distinct differences, particularly in the chemical shifts of the protons on the piperidine ring and the presence or absence of an N-H proton signal from the piperidine ring itself.

| Isomer | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1: tert-butyl 4-aminopiperidine-1-carboxylate | -C(CH₃)₃ (Boc) | ~1.45 | s | - |

| Piperidine H (axial, adjacent to NH₂) | ~1.20-1.35 | m | - | |

| Piperidine H (equatorial, adjacent to NH₂) | ~1.75-1.85 | m | - | |

| Piperidine CH-NH₂ | ~2.65-2.75 | m | - | |

| Piperidine CH₂-N(Boc) (equatorial) | ~3.90-4.10 | m | - | |

| Piperidine CH₂-N(Boc) (axial) | ~2.80-2.95 | t | ~12.5 | |

| -NH₂ | ~1.3 (broad s) | br s | - | |

| 2: tert-butyl N-piperidin-4-ylcarbamate | -C(CH₃)₃ (Boc) | ~1.44 | s | - |

| Piperidine H (axial, adjacent to NH) | ~1.25-1.40 | m | - | |

| Piperidine H (equatorial, adjacent to NH) | ~1.90-2.00 | m | - | |

| Piperidine CH-NH(Boc) | ~3.45-3.60 | m | - | |

| Piperidine CH₂-NH (equatorial) | ~3.05-3.15 | m | - | |

| Piperidine CH₂-NH (axial) | ~2.60-2.70 | t | ~12.0 | |

| Piperidine NH | ~1.6 (broad s) | br s | - | |

| Boc NH | ~4.5 (broad d) | br d | ~7.5 |

Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (B1202638) (TMS) internal standard. The exact values can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide complementary information, showing characteristic shifts for the carbonyl carbon of the Boc group and the carbons of the piperidine ring.

| Isomer | Carbon Assignment | Chemical Shift (δ) ppm |

| 1: tert-butyl 4-aminopiperidine-1-carboxylate | -C (CH₃)₃ (Boc) | ~28.4 |

| -C (CH₃)₃ (Boc) | ~79.2 | |

| Piperidine C H-NH₂ | ~50.5 | |

| Piperidine C H₂ (adjacent to CH-NH₂) | ~34.5 | |

| Piperidine C H₂-N(Boc) | ~44.0 | |

| C =O (Boc) | ~154.9 | |

| 2: tert-butyl N-piperidin-4-ylcarbamate | -C (CH₃)₃ (Boc) | ~28.5 |

| -C (CH₃)₃ (Boc) | ~79.1 | |

| Piperidine C H-NH(Boc) | ~48.0 | |

| Piperidine C H₂ (adjacent to CH-NH) | ~32.5 | |

| Piperidine C H₂-NH | ~45.0 | |

| C =O (Boc) | ~155.5 |

Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (TMS) internal standard. The exact values can vary depending on the solvent.

Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of the two isomers are distinguished by the positions of the N-H and C=O stretching vibrations.

| Isomer | Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |

| 1: tert-butyl 4-aminopiperidine-1-carboxylate | N-H (amine) | Stretch | 3360-3280 | Medium, two bands |

| C-H (alkane) | Stretch | 2970-2850 | Strong | |

| C=O (carbamate) | Stretch | ~1685 | Strong | |

| N-H (amine) | Bend | ~1590 | Medium | |

| C-N | Stretch | ~1245, ~1165 | Strong | |

| 2: tert-butyl N-piperidin-4-ylcarbamate | N-H (amide/carbamate) | Stretch | ~3320 | Medium |

| N-H (piperidine) | Stretch | ~3280 | Medium | |

| C-H (alkane) | Stretch | 2950-2850 | Strong | |

| C=O (carbamate) | Stretch | ~1695 | Strong | |

| N-H (amide) | Bend | ~1530 | Strong | |

| C-N | Stretch | ~1250, ~1170 | Strong |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectral data.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation:

-

Weigh 5-10 mg of the this compound isomer.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra to the internal standard (TMS).

-

FT-IR Spectroscopy

A general protocol for acquiring an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Instrument and Accessory Preparation:

-

Ensure the FT-IR spectrometer and ATR accessory are clean and calibrated.

-

Collect a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound isomer directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the significant absorption peaks.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for NMR and IR spectroscopic analysis.

Commercial Availability and Technical Profile of 4-Boc-Aminopiperidine: A Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and analytical characterization of 4-Boc-aminopiperidine.

4-(tert-Butoxycarbonylamino)piperidine, commonly abbreviated as this compound, is a key bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine (B6355638) ring with a Boc-protected amine, allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its commercial availability, synthetic routes, and analytical characterization for researchers and drug development professionals.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers, ensuring a stable supply for research and development purposes. Purity levels typically range from 95% to over 99%, with common analytical techniques such as HPLC being used for verification.[1][2] The compound is generally supplied as a white to off-white crystalline powder.

A summary of representative suppliers is provided in the table below. Please note that this is not an exhaustive list and availability and specifications should be confirmed with the respective suppliers.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Scientific | ≥95.0% to ≤105.0% (Titration) | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 |

| Santa Cruz Biotechnology | --- | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 |

| Cayman Chemical | ≥95% | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.3 |

| ChemScene | ≥97% | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 |

| Apollo Scientific | --- | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 |

| Chem-Impex | 99 - 100% (HPLC) | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-characterized, providing essential data for its identification and use in synthetic protocols.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 162-166 °C | [4] |

| Boiling Point | 80 °C at 0.05 mmHg | [4] |

| Density | ~1.02 g/cm³ | [4] |

| Solubility | Soluble in methanol (B129727) and chloroform. | [4] |

| ¹H NMR (200 MHz, CD₃OD) | δ 1.36 (s, 9H), 1.84-2.36 (m, 4H), 2.74 (m, 2H), 3.42 (m, 2H), 3.60 (br, 1H) | [5] |

| ¹³C NMR | --- | [6] |

| FTIR (KBr) | Conforms to structure | [3][6] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. Below are two common methods.

Method 1: Catalytic Hydrogenation of N-Benzyl Precursor

This method involves the debenzylation of a protected piperidine derivative via catalytic hydrogenation.[5]

-

Starting Material: tert-butyl (1-benzylpiperidin-4-yl)carbamate

-

Reagents and Equipment:

-

tert-butyl (1-benzylpiperidin-4-yl)carbamate

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

-

Reaction vessel

-

Filtration apparatus (e.g., Celite or diatomaceous earth)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate in methanol in a suitable reaction vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere for approximately 12 hours.

-

Upon completion of the reaction, remove the Pd/C catalyst by filtration through a pad of Celite or diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Purify the resulting residue by silica gel column chromatography to yield this compound.

-

Method 2: From N-benzyl-4-piperidone

This multi-step synthesis starts from N-benzyl-4-piperidone.[7]

-

Starting Material: N-benzyl-4-piperidone

-

Key Reagents:

-

Orthoformate (e.g., trimethyl orthoformate)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

tert-Butyl carbamate (B1207046)

-

Palladium on carbon (Pd/C)

-

Hydrogen source

-

-

Procedure Outline:

-

React N-benzyl-4-piperidone with an orthoformate in an alcohol solution under acidic catalysis to form the corresponding ketal.

-

React the ketal with tert-butyl carbamate to generate an imine intermediate.

-

Subject the imine to catalytic hydrogenation using Pd/C to simultaneously reduce the imine and remove the N-benzyl protecting group, affording this compound.

-

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: 200 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CD₃OD or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

Expected ¹H NMR Data (in CD₃OD): A singlet at approximately 1.36 ppm corresponding to the nine protons of the Boc group, and multiplets in the regions of 1.84-2.36 ppm, 2.74 ppm, and 3.42 ppm corresponding to the piperidine ring protons, along with a broad signal for the amine proton around 3.60 ppm.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The following is a representative reversed-phase HPLC method that can be adapted for the purity analysis of this compound.

-

Objective: To determine the purity of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over the course of the run (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Prepare a stock solution of the sample in methanol (e.g., 1 mg/mL) and dilute with the initial mobile phase composition to a suitable working concentration (e.g., 0.1 mg/mL).

-

Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its primary application lies in the introduction of a 4-aminopiperidine (B84694) moiety into a target structure. The Boc protecting group allows for the piperidine nitrogen to be engaged in reactions, followed by deprotection of the 4-amino group for further functionalization, or vice versa.

Notable applications include its use in the synthesis of:

-

CCR5 Antagonists: These molecules are investigated for their potential as anti-HIV agents.[5]

-

Antibacterial Agents: The piperidine scaffold is a common feature in many antibacterial compounds.

-

Kinase Inhibitors: The aminopiperidine core can serve as a scaffold for the development of various kinase inhibitors for cancer therapy.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow from sourcing or synthesis to the application of this compound in a research setting.

Caption: Workflow for sourcing and quality control of this compound.

Caption: Synthetic utility of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]

- 5. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 6. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN107805218B - Method for preparing this compound - Google Patents [patents.google.com]

safety and handling precautions for 4-Boc-aminopiperidine

An In-Depth Technical Guide to the Safe Handling of 4-Boc-Aminopiperidine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling precautions for chemical reagents is paramount. This guide provides a detailed overview of the safe handling procedures for this compound (CAS No. 73874-95-0), a common building block in pharmaceutical synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and physical hazards. The primary hazards are summarized in the table below.

| Hazard Classification | Description |

| Acute Oral Toxicity | Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Causes skin irritation, and in some classifications, severe skin burns.[1][2][3][4] |

| Serious Eye Damage/Irritation | Causes eye irritation or serious eye damage.[1][2][3][4] |

| Respiratory Tract Irritation | Causes respiratory tract irritation if inhaled.[3][4] |

Signal Word: Danger or Warning[1][3]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H290: May be corrosive to metals.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Appearance | White to off-white crystalline powder or solid.[3][4] |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Melting Point | 162-166 °C[4] |

| Flash Point | Not available.[3][6] |

| Autoignition Temperature | Not available.[3] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimizing the risks associated with this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][4]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][4]

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust.[5]

-

Wash hands thoroughly after handling and before breaks.[6][7]

-

Ensure containers are kept tightly closed when not in use.[3][5]

Storage Conditions:

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3][4] Gloves must be inspected prior to use and disposed of properly.[7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask of type N95 (US) or a particulate filter conforming to EN 143 are recommended.[1][4] |

Experimental Protocols: Spill and Exposure Management

Detailed methodologies for managing accidental spills and exposures are outlined below.

Accidental Release Measures:

-

Evacuate Personnel: Evacuate personnel to safe areas.[7]

-

Don PPE: Use proper personal protective equipment as indicated for handling.[3][6]

-

Containment and Clean-up:

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3][4] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3][6]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[1][6]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3][6]

Visualized Workflows and Logical Relationships

To further clarify the safety protocols, the following diagrams illustrate key workflows and logical relationships for handling this compound.

Caption: A step-by-step workflow for the safe handling of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. 87120-72-7 Cas No. | 4-Aminopiperidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. peptide.com [peptide.com]

- 7. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Boc-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-Boc-aminopiperidine, a critical building block in the development of a wide range of pharmaceutical compounds.[1][2][3] This document offers detailed experimental protocols, a comparative analysis of synthetic routes, and robust purification methodologies, designed to be a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

4-((tert-Butoxycarbonyl)amino)piperidine, commonly known as this compound, is a vital intermediate in the synthesis of various biologically active molecules.[1][2] Its piperidine (B6355638) core is a prevalent scaffold in numerous pharmaceuticals, and the Boc-protecting group offers a stable yet readily cleavable amine functionality, essential for multi-step synthetic strategies. This intermediate is notably used in the development of CCR5 antagonists for HIV-1 therapy and other therapeutic agents.[2][4]

Synthetic Routes

Several synthetic strategies for this compound have been reported, primarily focusing on the introduction of the Boc-protected amine onto a piperidine ring. The most common approaches involve the reductive amination of a piperidone precursor or the debenzylation of a protected aminopiperidine derivative.

Route 1: Reductive Amination of N-Benzyl-4-piperidone

A prevalent and efficient method involves a two-step process starting from N-benzyl-4-piperidone. This route is characterized by its high yields and the use of readily available starting materials.[5]

-

Imine Formation: N-benzyl-4-piperidone reacts with tert-butyl carbamate (B1207046) in the presence of an orthoformate and an acid catalyst to form an imine intermediate.[5]

-

Catalytic Hydrogenation: The resulting imine is then subjected to palladium on carbon (Pd/C) catalytic hydrogenation. This step simultaneously reduces the imine and removes the N-benzyl protecting group to yield this compound.[5]

Route 2: Debenzylation of tert-Butyl (1-benzylpiperidin-4-yl)carbamate

This alternative route begins with the commercially available or synthetically prepared tert-butyl (1-benzylpiperidin-4-yl)carbamate.

-

Catalytic Hydrogenolysis: The starting material is dissolved in a suitable solvent, typically methanol (B129727), and subjected to hydrogenolysis in the presence of a palladium on carbon (Pd/C) catalyst. The hydrogen atmosphere cleaves the benzyl (B1604629) group from the piperidine nitrogen, affording the desired product.[1][6]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic protocols for this compound, allowing for a direct comparison of their efficiencies.

| Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity/Analytical Method | Reference |

| N-benzyl-4-piperidone | Trimethyl orthoformate, p-toluenesulfonic acid, tert-butyl carbamate, Pd/C | Methanol | 5 hours | 83.9 | GC | [5] |

| tert-Butyl (1-benzylpiperidin-4-yl)carbamate | 10% Pd/C, Hydrogen | Methanol | 12 hours | 99 | ¹H-NMR, LC/MS | [1][6] |

| 4-Benzylamino-piperidine-1-carboxylic acid tert-butyl ester | 10% Pd/C, Hydrogen | Ethanol (B145695) | - | 98 | ¹H-NMR | [7] |

| 4-Piperidinecarboxamide | Di-tert-butyl dicarbonate, Triethylamine, Bromine, Sodium hydroxide | Water | 8-10 hours | - | - | [8] |

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of N-Benzyl-4-piperidone

This protocol is adapted from a patented procedure and offers a high-yielding, scalable method.[5]

Step 1: Imine Formation

-

To a 1L three-necked flask, add N-benzyl-4-piperidone (189.2 g, 1.00 mol), p-toluenesulfonic acid (8.60 g, 50 mmol), triethyl orthoformate (296.4 g, 2.00 mol), and 400 mL of ethanol.

-

Heat the mixture to reflux for 2 hours.

-

Evaporate the ethanol under normal pressure.

-

Add tert-butyl carbamate (128.9 g, 1.10 mol) and 600 mL of toluene.

-

Heat the mixture to 90-110 °C, and remove the ethanol generated during the reaction.

-

Monitor the reaction by GC until the residual starting material is less than 1%.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Add ethanol and cool to 0 °C with stirring for 1 hour to precipitate the white solid product.

-

Filter to obtain the imine intermediate (242.0 g, 83.9% yield).

Step 2: Catalytic Hydrogenation

-

In a 5L autoclave, add the product from the previous step (237.0 g, 0.822 mol) and 2.4 L of methanol.

-

Add 10% Pd/C (23.7 g).

-

Replace the atmosphere with nitrogen three times, then introduce hydrogen to a pressure of 0.8-1.0 MPa.

-

Slowly heat to 70 °C and maintain for 4 hours, monitoring by GC until the reaction is complete.

-

Cool the mixture, filter, and concentrate the filtrate to obtain the crude product.

-

Add n-heptane for pulping to yield this compound as a white solid (149.3 g, 90.7% yield, GC content 99.0%).

Protocol 2: Synthesis via Debenzylation

This protocol is a straightforward method for the deprotection of a commercially available precursor.[1][6]

-

Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (3.80 g, 13.1 mmol) in 26 mL of methanol in a 100 mL reaction vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the reaction mixture under a hydrogen atmosphere for 12 hours.

-

Upon completion, filter the mixture through a pad of diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

Purification

The primary method for the purification of this compound is silica (B1680970) gel column chromatography.[1][6]

Protocol: Silica Gel Column Chromatography

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to afford pure 4-tert-butoxycarbonylaminopiperidine (2.64 g, 99% yield from the debenzylation reaction).[1][6]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described.

Caption: Reductive Amination Synthesis Workflow.

Caption: Debenzylation Synthesis Workflow.

Caption: Purification Workflow via Column Chromatography.

References

- 1. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 2. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN107805218B - Method for preparing this compound - Google Patents [patents.google.com]

- 6. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 8. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

The Pivotal Role of 4-Boc-Aminopiperidine in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-Boc-aminopiperidine has emerged as a cornerstone scaffold, offering a unique combination of structural rigidity and synthetic flexibility. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of a diverse array of biologically active molecules, complete with experimental protocols and pathway visualizations to empower researchers, scientists, and drug development professionals.

The piperidine (B6355638) moiety is a prevalent feature in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions with biological targets.[1][2][3][4][5] The strategic placement of a Boc-protected amine at the 4-position of the piperidine ring allows for controlled, selective reactions, making this compound a critical intermediate in the construction of complex drug candidates.[6]

Applications in Therapeutic Agent Synthesis

This compound is a versatile building block utilized in the synthesis of a wide range of therapeutic agents. Its applications span multiple disease areas, underscoring its significance in pharmaceutical research.[7][8]

Antiviral Agents: This scaffold is instrumental in the development of antiviral drugs. Notably, it has been used in the synthesis of aminopiperidine-based chemokine (C-C motif) receptor 5 (CCR5) antagonists, which are potent inhibitors of HIV-1 entry.[8][9][10][11] Furthermore, research has demonstrated the utility of the 4-aminopiperidine (B84694) scaffold in developing inhibitors of Hepatitis C virus (HCV) assembly, a critical stage in the viral life cycle.[12][13]

Antibacterial Agents: The structural features of this compound have been leveraged to create novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II, demonstrating broad-spectrum antibacterial activity.[9]

Kinase Inhibitors and Oncology: The N-(4-chlorophenyl)piperidin-4-amine scaffold, derived from 4-aminopiperidine, is recognized as a "privileged structure" in drug design, capable of binding to multiple biological targets.[14] This core is foundational for the development of potent inhibitors of the serine/threonine kinase Akt (Protein Kinase B), a key node in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[14]

Other Therapeutic Areas: Beyond these examples, this compound serves as a key intermediate in the synthesis of cannabinoid receptor 1 (CB1) antagonists, muscarinic M3 receptor antagonists for respiratory and digestive system diseases, and analgesics.[8][15]

Key Physicochemical and Synthetic Data

The utility of this compound is underpinned by its specific physicochemical properties and well-established synthetic transformations.

| Property | Value | Reference |

| CAS Number | 73874-95-0 | [8][9][11] |

| Molecular Formula | C10H20N2O2 | [8][9][11] |

| Molecular Weight | 200.28 g/mol | [8][11][16] |

| Appearance | Off-white/Crystalline Powder | [8] |

| Melting Point | 162-166 °C | [8][16] |

| Solubility | Soluble in Methanol (B129727), Chloroform (30 mg/ml) | [8][9] |

| Reaction Type | Reagents & Conditions | Yield | Reference |

| Synthesis of this compound | N-benzyl-4-piperidone, orthoformate, tert-butyl carbamate (B1207046), Pd/C, H2 | 81% (step 1), 90.7% (step 2) | [15] |

| Debenzylation to this compound | N-butyl-1-benzylpiperidin-4-ylcarbamate, 10% Pd/C, H2, Methanol | 99% | [17] |

| Reductive Amination | 2-phenyl acetaldehyde (B116499), sodium triacetoxyborohydride (B8407120) | - | [12] |

| Buchwald-Hartwig Amination | Aryl bromides, Pd catalyst, base | - | [18] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are representative protocols for its synthesis and subsequent use.

Synthesis of this compound

This two-step protocol provides a high-yield synthesis of this compound from N-benzyl-4-piperidone.[15]

Step 1: Imine Formation

-

To a 1L three-necked flask, add N-benzyl-4-piperidone (189.2g, 1.00mol), ammonium (B1175870) chloride (0.53g, 10mmol), trimethyl orthoformate (106.1g, 1.00mol), and methanol (400mL).

-

Heat the mixture to reflux for 2 hours.

-

Evaporate the methanol under normal pressure.

-

Add tert-butyl carbamate (140.6g, 1.20mol) and toluene (B28343) (600mL).

-

Increase the temperature to 80-100 °C and remove the methanol generated during the reaction.

-

Continue the reaction for 3 hours, monitoring for the consumption of starting material by GC.

-

Cool the reaction mixture and concentrate the solvent.

-

Add ethanol (B145695) and cool to 0 °C, stirring for 1 hour to precipitate the product.

-

Filter the white solid to obtain 235.3g of the imine intermediate (Yield: 81%).

Step 2: Catalytic Hydrogenation

-

In a 5L autoclave, add the imine product from the previous step (237.0g, 0.822mol) and methanol (2.4L).

-

Add 10% Pd/C (23.7g).

-

Replace the atmosphere with nitrogen three times, then introduce hydrogen gas.

-

Maintain the pressure at 0.8-1.0MPa and slowly heat to 70 °C for 4 hours, monitoring the reaction by GC.

-

After completion, cool the reaction, filter, and concentrate the filtrate to obtain the crude product.

-

Add n-heptane and triturate to yield 149.3g of this compound as a white solid (Yield: 90.7%).

Reductive Amination using 4-Amino-1-Boc-piperidine

This protocol outlines a general procedure for the reductive amination of 4-amino-1-Boc-piperidine with an aldehyde to form a common intermediate for further derivatization, as seen in the synthesis of HCV assembly inhibitors.[12]

-

Dissolve 4-amino-1-Boc-piperidine (1 equivalent) and 2-phenyl acetaldehyde (1.1 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM).

-